![molecular formula C19H22N2O3S B2915097 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide CAS No. 921897-95-2](/img/structure/B2915097.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide
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Overview
Description
“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline-2(1H)-sulfonyl group, which is a common structural motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for the related compound 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride is1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2
. Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 3,4-dihydroisoquinolin-2(1H)-sulfonyl chloride include a molecular weight of 231.7, a solid physical form, and a storage temperature at room temperature in an inert atmosphere .Scientific Research Applications
Organic Synthesis Intermediate
This compound serves as an intermediate in organic synthesis, particularly in the construction of complex molecules. Its structure is pivotal in the formation of heterocyclic compounds that are prevalent in many pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, the tetrahydroisoquinoline moiety is a common feature in molecules with significant biological activity. This compound can be used to synthesize derivatives that may act as inhibitors or activators of biological targets .
Drug Discovery
The compound’s sulfonyl and acetamide groups make it a valuable precursor in drug discovery, especially for designing compounds with potential therapeutic effects against various diseases .
Chemical Biology
In chemical biology, this compound can be used to study protein-ligand interactions. Its ability to bind to specific proteins can help in understanding the function of those proteins in biological processes .
Material Science
The compound’s unique structure allows for its use in material science, particularly in the development of organic semiconductors and other electronic materials .
Analytical Chemistry
As a reference material, this compound aids in the calibration of analytical instruments and helps ensure the accuracy of chemical analyses in research and industrial settings .
Pharmacology
Pharmacologically, derivatives of this compound could be explored for their activity as modulators of receptors or enzymes, contributing to the development of new drugs .
Biochemistry
In biochemistry, the compound can be used to synthesize analogs that mimic the structure of naturally occurring molecules, aiding in the study of metabolic pathways and enzyme mechanisms .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Related compounds such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acids have been found to inhibit akr1c3 , a type 1 enzyme expressed in malignant cells . This enzyme catalyzes the reduction of the less active estrone to estradiol .
Mode of Action
For instance, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids inhibit AKR1C3, potentially disrupting the conversion of estrone to estradiol .
Biochemical Pathways
Given the potential inhibition of akr1c3, it may impact pathways related to estrogen metabolism . Disruption of these pathways could have downstream effects on cellular processes regulated by estrogen.
Result of Action
If it inhibits akr1c3 like related compounds, it could potentially disrupt estrogen-dependent cellular processes . This could have therapeutic potential in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(14-16-6-2-1-3-7-16)20-11-13-25(23,24)21-12-10-17-8-4-5-9-18(17)15-21/h1-9H,10-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGCMFYTEYIPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide |
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